molecular formula C20H30O3 B1681584 Tripterifordin CAS No. 139122-81-9

Tripterifordin

Cat. No.: B1681584
CAS No.: 139122-81-9
M. Wt: 318.4 g/mol
InChI Key: KLMZPLYXGZZBCX-CJSYXLNHSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tripterifordin interacts with various biomolecules in biochemical reactions. It has been found to possess significant anti-HIV replication activities in H9 lymphocyte cells

Cellular Effects

This compound has shown significant effects on various types of cells, particularly H9 lymphocyte cells. It exhibits anti-HIV replication activities in these cells

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMZPLYXGZZBCX-CJSYXLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930366
Record name 16-Hydroxy-18,20-epoxykauran-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-81-9
Record name Tripterifordin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripterifordin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-18,20-epoxykauran-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Tripterifordin and where is it found?

A1: this compound is a kaurane-type diterpene lactone primarily isolated from the roots of the Tripterygium wilfordii plant. [] This plant is used in traditional medicine, and this compound is of particular interest due to its demonstrated anti-HIV activity. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe this compound as a "kaurane-type diterpene lactone". Based on its structure (as elucidated in the original research), its molecular formula is C22H28O6 and its molecular weight is 388.46 g/mol.

Q3: How does this compound exert its anti-HIV activity?

A3: The exact mechanism of action by which this compound inhibits HIV replication is not fully elucidated within the provided abstracts. Further research is needed to determine the specific interactions this compound has with viral or cellular targets that lead to its anti-HIV effects.

Q4: Are there any synthetic routes to obtain this compound?

A4: Yes, researchers have successfully synthesized this compound from various starting materials. One approach utilizes stevioside, a natural sweetener, as the starting point for a multi-step synthesis. This method yields both (-)-Tripterifordin and (-)-Neothis compound. [] Another study reports a total synthesis of the racemic form of this compound starting from naphthalene. [, ]

Q5: Has the structure-activity relationship (SAR) of this compound been investigated?

A5: While the provided abstracts do not delve into detailed SAR studies, one research paper examines four compounds from Tripterygium wilfordii, including this compound, for their anti-rheumatoid arthritis activity. [, ] This study provides some insight into the importance of specific structural features for the biological activity of this compound and its analogs.

Q6: What analytical techniques are used to characterize and quantify this compound?

A7: Researchers utilize various spectroscopic and chromatographic methods to identify and quantify this compound. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H COSY, HETCOR, NOESY, and long-range HETCOR experiments, has been crucial in elucidating its structure. [] Additionally, high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) has been employed to simultaneously determine this compound levels along with other compounds in Tripterygium preparations. []

Q7: Is this compound a potential drug candidate for treating HIV?

A8: While this compound exhibits promising anti-HIV activity in vitro [], its development into a clinically relevant drug requires further investigation. Comprehensive studies on its pharmacokinetics, pharmacodynamics, toxicity, and efficacy in animal models and eventually in humans are necessary to fully evaluate its therapeutic potential and address any potential risks or limitations.

Q8: Has the biosynthetic pathway of this compound been elucidated?

A9: Research suggests that this compound biosynthesis might involve ent-kaurene as a precursor. A study investigating ent-kaurene oxidase (TwKO) in T. wilfordii showed that this enzyme could convert 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid, a potential intermediate in this compound biosynthesis. [] This finding suggests a link between gibberellin biosynthesis and this compound production in the plant.

Q9: Does this compound have any other potential therapeutic applications?

A10: Apart from its anti-HIV activity, this compound has also demonstrated immunosuppressive properties in vitro. Specifically, it exhibited significant inhibition of cytokine production. [] This finding suggests its potential application in treating autoimmune diseases, although further research is necessary to explore this avenue.

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